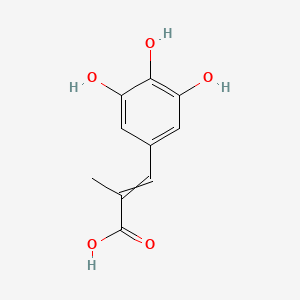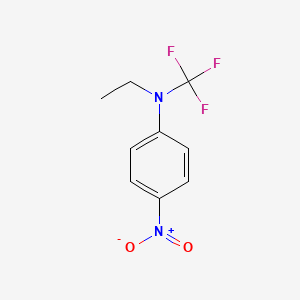![molecular formula C24H29N B13953742 N-[4-(6-Methylheptyl)phenyl]naphthalen-1-amine CAS No. 53447-70-4](/img/structure/B13953742.png)
N-[4-(6-Methylheptyl)phenyl]naphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(6-Methylheptyl)phenyl]naphthalen-1-amine is an aromatic amine with a complex structure that includes a naphthalene ring and a phenyl group substituted with a 6-methylheptyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-Methylheptyl)phenyl]naphthalen-1-amine typically involves the reaction of naphthalen-1-amine with 4-(6-methylheptyl)phenyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(6-Methylheptyl)phenyl]naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-1-amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-amine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
N-[4-(6-Methylheptyl)phenyl]naphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its binding affinity to proteins and its potential role in biological signaling pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of dyes and pigments.
Mécanisme D'action
The mechanism by which N-[4-(6-Methylheptyl)phenyl]naphthalen-1-amine exerts its effects involves its interaction with specific molecular targets, such as proteins or enzymes. The compound’s aromatic structure allows it to form non-covalent interactions, including hydrogen bonds and π-π stacking, with its targets. These interactions can modulate the activity of the target molecules and influence various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylnaphthalen-1-amine: Shares a similar naphthalene and phenyl structure but lacks the 6-methylheptyl substitution.
N-(1-Naphthyl)aniline: Another aromatic amine with a naphthalene ring, but with different substituents.
Uniqueness
N-[4-(6-Methylheptyl)phenyl]naphthalen-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The 6-methylheptyl chain enhances its hydrophobicity and binding affinity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
53447-70-4 |
|---|---|
Formule moléculaire |
C24H29N |
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
N-[4-(6-methylheptyl)phenyl]naphthalen-1-amine |
InChI |
InChI=1S/C24H29N/c1-19(2)9-4-3-5-10-20-15-17-22(18-16-20)25-24-14-8-12-21-11-6-7-13-23(21)24/h6-8,11-19,25H,3-5,9-10H2,1-2H3 |
Clé InChI |
KGLXVBCSZPHGDN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCC1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13953660.png)
![Silane, (9,10-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.1(3,7)]decane-1,3,5-triyl)tris[trimethyl-](/img/structure/B13953668.png)
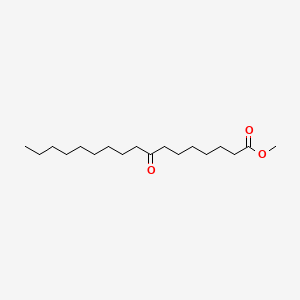


![5-[[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13953679.png)

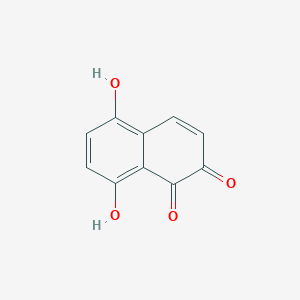
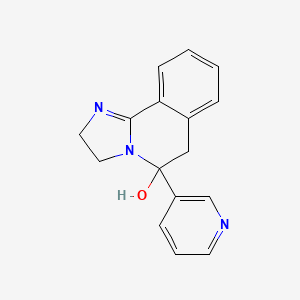
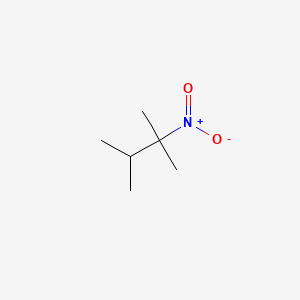
![7-(1H-indol-3-yl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13953710.png)
